Etomidate

説明

Historical Perspectives and Evolution of Research Focus

Etomidate was first synthesized by Janssen Pharmaceuticals in 1965, with initial reports on its properties emerging shortly thereafter mims.commims.commims.com. Interestingly, the compound was originally developed as an antifungal agent, but during animal testing, its potent hypnotic activity was serendipitously observed mims.commims.commims.com. This discovery shifted the early research focus towards its potential as an anesthetic, leading to its introduction into clinical practice in Europe in 1972 and subsequently in the United States in 1983 mims.commims.commims.comabertay.ac.uk.

Initial academic investigations highlighted this compound's favorable therapeutic index compared to other intravenous anesthetics available at the time, such as barbiturates mims.commims.com. Early studies in rats, for instance, demonstrated a lethality at approximately 12 times its effective hypnotic dose for racemic this compound, a significantly higher ratio than the 3-5 observed with barbiturates mims.com. Further research identified that the R(+) enantiomer of this compound exhibited a 10 to 20-fold greater hypnotic potency than its S(−) counterpart, with an even more favorable therapeutic index of 26 in rats mims.com.

Table 1: Comparative Therapeutic Indices of Intravenous Anesthetic Induction Drugs in Rats mims.com

| Compound | Therapeutic Index (LD50/ED50) |

| This compound (racemic) | ≈ 12 |

| R(+)-Etomidate | 26 |

| Barbiturates | 3-5 |

| (+)-Ketamine | 10 |

| (−)-Ketamine | 4.0 |

The trajectory of this compound research underwent a significant shift in 1983, when the discovery of its adrenal toxicity led to a rapid doubling of academic publications focusing on this adverse effect mims.commims.commims.com. This finding, which revealed that this compound inhibits adrenal steroid synthesis, prompted a decrease in its widespread use for prolonged infusions and redirected research efforts mims.commims.comsuprabank.org. However, in the past decade, there has been a resurgence of interest in this compound, particularly paralleling its increasing use in emergency settings where its hemodynamic stability is highly valued mims.commims.com. Contemporary research has largely evolved to focus on modifying this compound's chemical structure to retain its beneficial properties while mitigating its adrenal suppressive effects, leading to the development of novel analogs mims.commims.comuni.luuni.lu.

Academic Significance in Contemporary Anesthetic Pharmacology

This compound maintains significant academic importance in contemporary anesthetic pharmacology due to its unique chemical structure and precise mechanism of action. As the only imidazole-based general anesthesia induction drug, it offers a distinct pharmacological profile compared to other agents mims.comnih.govmassbank.eumims.com. Its ability to provide remarkable cardiovascular stability, with minimal impact on systemic blood pressure and heart rate, makes it an invaluable research tool for studying anesthesia in hemodynamically compromised states or in models of critical illness mims.comebi.ac.ukpharmakb.comnih.govmassbank.euuni.luguidetopharmacology.orguni.lu.

A core area of academic inquiry centers on this compound's highly specific interaction with the gamma-aminobutyric acid type A (GABA-A) receptor mims.comebi.ac.uknih.govmassbank.eumims.comnih.govnih.govguidetopharmacology.org. This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA by increasing the duration of time for which the chloride ionophore is open ebi.ac.uknih.govnih.govnih.gov. Research has meticulously identified the specific amino acids within the transmembrane domains of GABA-A receptor subtypes that form this compound's binding sites mims.com. Studies on cultured hippocampal neurons have shown that this compound, even at clinically relevant concentrations, shifts the GABA dose response curve to the left, and at higher concentrations, it can directly induce current in the absence of GABA nih.gov. Furthermore, this compound selectively increases the amplitude and prolongs the duration of miniature inhibitory postsynaptic currents, significantly enhancing total charge transfer during synaptic events nih.gov. Analysis of single channels indicates that this compound substantially increases the probability of channels being open and prolongs effective channel open time nih.gov. This detailed understanding of its molecular interactions makes this compound a crucial compound for probing GABA-A receptor function and allosteric modulation in neuropharmacology research mims.comnih.govguidetopharmacology.org.

Another significant aspect of contemporary research involves the development of this compound analogs, such as methoxycarbonyl-etomidate (MOC-etomidate) and cyclopropyl-methoxycarbonyl-mthis compound (ABP-700) mims.commims.comuni.luuni.lu. These efforts aim to engineer "soft analogs" that retain this compound's favorable hemodynamic and central nervous system effects while eliminating or significantly reducing its adrenal suppressive properties through rapid metabolism mims.commims.comuni.luuni.lunih.gov. This ongoing research contributes to the broader field of drug design and development, seeking to create safer and more targeted anesthetic agents. Beyond its anesthetic properties, this compound is also academically significant for its potent and selective inhibition of adrenal steroidogenesis, particularly the enzyme 11β-hydroxylase abertay.ac.ukwikidoc.orgresearchgate.net. This unique property makes it a valuable research tool for studying steroid synthesis pathways and for rapid control of hypercortisolism in experimental models of conditions like severe Cushing syndrome abertay.ac.ukwikidoc.org.

Structure

3D Structure

特性

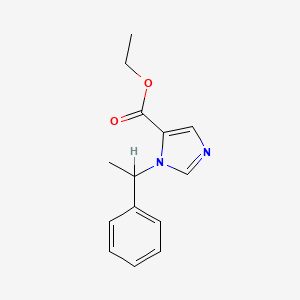

IUPAC Name |

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347652 | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-65-2, 33125-97-2 | |

| Record name | Ethnor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rac-Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacodynamics of Etomidate

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions

Etomidate's primary mechanism of action involves its potentiation of GABA-A receptor function, leading to enhanced inhibitory neurotransmission in the brain. patsnap.comopenanesthesia.orgdrugbank.com

Specific Binding Sites and Allosteric Modulation

This compound functions as a positive allosteric modulator (PAM) of GABA-A receptors. openanesthesia.orgfrontiersin.orgoup.comneurology.orgnih.govbrieflands.com Its binding to a distinct site on the GABA-A receptor increases the receptor's affinity for GABA, thereby potentiating the inhibitory effects of the endogenous neurotransmitter. patsnap.comopenanesthesia.org This binding site is separate from those of other GABA-A receptor PAMs, such as benzodiazepines. frontiersin.orgnih.gov

Research indicates that the this compound binding site is located within the transmembrane domain (TMD) at the interface between the α and β subunits of the GABA-A receptor. nih.govpatsnap.comphysiology.orgnih.govresearchgate.net Photolabeling studies utilizing the photoreactive this compound analog, [3H]azithis compound, have identified specific amino acid residues contributing to this binding pocket: α1Met-236 (within the M1 domain) and β3Met-286 (within the M3 domain). patsnap.comphysiology.orgnih.gov Structural models, based on homology with the nicotinic acetylcholine (B1216132) receptor, suggest this site is a water-filled pocket approximately 50 Å below the canonical GABA binding site. patsnap.comnih.gov

This compound exhibits a dual action on GABA-A receptors depending on its concentration:

Agonist Potentiation: At lower, clinically relevant concentrations, this compound primarily enhances currents evoked by GABA, a process termed "agonist potentiation." nih.govoup.com

Direct Activation: At higher concentrations, this compound can directly activate GABA-A receptors even in the absence of GABA, an action referred to as direct activation or GABA-mimetic effect. oup.comnih.govoup.comcabidigitallibrary.org

Both these actions are believed to stem from this compound binding to the same site(s) and involve a common underlying mechanism: stabilizing the open channel state of the receptor. nih.gov Evidence suggests the presence of two equivalent this compound binding sites per GABA-A receptor, specifically at the α/β intersubunit interfaces, which contribute equally and non-cooperatively to the modulation of channel gating. physiology.orgnih.govoup.com

Subunit Specificity of GABA-A Receptor Activity

The modulatory and activating effects of this compound on GABA-A receptors are notably dependent on the specific β subunit present within the receptor complex. drugbank.comoup.comcabidigitallibrary.orgnih.gov Receptors containing β2 or β3 subunits demonstrate significantly higher sensitivity to this compound compared to those incorporating β1 subunits. drugbank.comoup.comcabidigitallibrary.orgnih.gov For example, α6β3γ2 receptors show potent enhancement and activation by this compound, akin to α6β2γ2 receptors, whereas α6β1γ2 receptors are largely unresponsive to this compound as an agonist. cabidigitallibrary.org

A single amino acid, Asn-289 in the β3 subunit (or its homologous residue Ser-290 in β1), located within the channel domain, plays a critical role in determining this compound sensitivity. cabidigitallibrary.org The mutation of β3 Asn-289 to Ser significantly suppresses this compound's effects, while the reciprocal mutation of β1 Ser-290 to Asn confers this compound sensitivity. cabidigitallibrary.org

This compound acts as a positive allosteric modulator for both synaptic (typically αβγ subunit-containing) and extrasynaptic (often αβδ subunit-containing) GABA-A receptor isoforms. frontiersin.orgbrieflands.comresearchgate.netresearchgate.net Studies comparing α1β3δ and α1β3γ2L receptors indicate similar allosteric modulation by this compound, suggesting analogous locations for δ and γ2L subunits in the context of this compound binding. researchgate.net

Chloride Ion Channel Gating Dynamics

The binding of this compound to the GABA-A receptor leads to a crucial alteration in the chloride ion channel's gating dynamics. This compound increases the duration for which the chloride ion channel (Cl- ionopore) remains open. nih.gov This prolonged opening facilitates an enhanced influx of chloride ions into the postsynaptic neuron. patsnap.comneurology.org The resultant increase in intracellular chloride concentration causes hyperpolarization of the neuronal membrane, rendering the neuron less excitable and consequently inhibiting the generation of action potentials. patsnap.comneurology.orgpatsnap.comcabidigitallibrary.org This mechanism effectively prolongs the postsynaptic inhibitory effect mediated by GABA. nih.gov

Neurophysiological Mechanisms of Central Nervous System Effects

This compound's molecular interactions with GABA-A receptors translate into profound neurophysiological changes within the central nervous system, ultimately leading to the induction of general anesthesia.

Electroencephalographic (EEG) Oscillations and Loss of Consciousness Dynamics

A key characteristic of this compound-induced loss of consciousness is the significant enhancement of coherence in delta, theta, and alpha EEG signals. frontiersin.orgnih.govnih.govresearchgate.net Delta wave coherence, in particular, becomes more pronounced. nih.govnih.gov These changes are indicative of highly structured thalamocortical oscillations and slow oscillations that contribute to the fragmentation of cortical activity, a hallmark of the anesthetic state. frontiersin.org The neural circuit mechanisms underlying this compound-induced loss of consciousness are thus closely linked to the enhancement of coherence in these specific brain wave frequencies, resulting in an increased total power spectrum value. frontiersin.orgnih.govnih.govresearchgate.net

Furthermore, this compound has been observed to activate epileptogenic foci and increase interictal spiking activity, especially in brain regions where spontaneous epileptic activity was already present. openanesthesia.orgneurology.orgbrieflands.comnih.gov This effect is typically ipsilateral to the ictal onset zone. brieflands.com In animal models, this compound has shown a biphasic EEG effect, where an initial increase in an EEG effect variable is followed by a decrease at higher concentrations. oup.com

Modulation of Neuronal Excitability and Synaptic Transmission

The potentiation of GABA-A receptors by this compound fundamentally depresses central nervous system function. drugbank.comcabidigitallibrary.org This action leads to neuronal hyperpolarization, which makes postsynaptic neurons more resistant to excitation. patsnap.compatsnap.comcabidigitallibrary.org

At clinical concentrations, this compound prolongs the decay time of inhibitory postsynaptic currents (IPSCs) mediated by synaptic GABA-A receptors, thereby extending postsynaptic inhibition. nih.gov This prolongation of IPSCs effectively reduces the frequency response of neuronal circuits. nih.gov this compound also enhances the activation of extrasynaptic GABA-A receptors, resulting in an increased tonic inhibitory "leak" current. This contributes further to reduced neuronal excitability. nih.govresearchgate.netresearchgate.net Some findings suggest that the effects on tonic currents may be more significant than those on synaptic currents in mediating this compound's neurophysiological impact. nih.gov

Studies have also demonstrated that this compound reduces the backpropagation of activity through the apical dendritic arborization of neurons, increasing the threshold for firing backpropagating action potentials. physiology.org This effect is attributed to a combination of membrane hyperpolarization and the potentiation of synaptic inhibition. physiology.org this compound exhibits a stronger modulatory effect on GABA(A,slow) inhibitory postsynaptic currents (IPSCs) compared to GABA(A,fast) IPSCs at concentrations known to impair hippocampus-dependent memory. nih.gov For instance, this compound at 0.25 µM doubles the time constant of decay for GABA(A,slow) IPSCs, with even stronger effects at higher concentrations (e.g., 310% at 0.5 µM and 410% at 1 µM). nih.gov

Beyond its primary effects on inhibitory neurotransmission, this compound can also influence excitatory synaptic transmission. It significantly decreases the frequency of spontaneous glutamatergic excitatory postsynaptic currents (sEPSCs). researchgate.net This effect is largely abolished when GABA-A receptors are blocked, suggesting its mediation through enhanced GABAergic transmission. researchgate.net Furthermore, this compound has been shown to directly inhibit the neurotransmitter release machinery by interacting with SNAREs and/or SNARE-associated proteins, although its specific interaction sites differ from those of other anesthetics like propofol (B549288). researchgate.netnih.gov

Data Tables

Here are some data tables summarizing key research findings related to this compound's pharmacodynamics:

Table 1: this compound's Effects on GABA-A Receptor Subunit Sensitivity

| β Subunit Type | This compound Sensitivity (GABA-Modulatory & GABA-Mimetic Effects) | Reference |

| β2 | High Sensitivity | drugbank.comoup.comcabidigitallibrary.orgnih.gov |

| β3 | High Sensitivity | drugbank.comoup.comcabidigitallibrary.orgnih.gov |

| β1 | Low/Ineffective (as agonist) | oup.comcabidigitallibrary.org |

Table 2: Key Amino Acid Residues in this compound Binding Site

| Subunit | Residue | Location/Domain | Contribution to Binding | Reference |

| α1 | Met-236 | M1 Transmembrane Helix | Contributes to binding pocket | patsnap.comphysiology.orgnih.gov |

| β3 | Met-286 | M3 Transmembrane Helix | Contributes to binding pocket | patsnap.comphysiology.orgnih.gov |

| β3 | Asn-289 | Channel Domain | Crucial for sensitivity (mutation to Ser suppresses effects) | cabidigitallibrary.org |

| β1 | Ser-290 | Channel Domain | Homologous to β3 Asn-289 (mutation to Asn confers sensitivity) | cabidigitallibrary.org |

Table 3: this compound's Impact on GABA(A) IPSCs in Hippocampus

| This compound Concentration | GABA(A,slow) IPSC Decay Time Constant Prolongation | GABA(A,fast) IPSC Decay Time Constant Prolongation | Reference |

| 0.25 µM | Doubled | No detectable effect | nih.gov |

| 0.5 µM | 310% | 25% | nih.gov |

| 1.0 µM | 410% | 78% | nih.gov |

Table 4: this compound's Effects on EEG Oscillations During Loss of Consciousness

| EEG Frequency Band | Power Change (vs. Awake) | Coherence Change (vs. Awake) | Reference |

| Delta (1-4 Hz) | Increase | Significant Enhancement | frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net |

| Theta (4-8 Hz) | Increase | Significant Enhancement | frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net |

| Alpha (8-13 Hz) | Increase (initial), then decrease | Significant Enhancement | openanesthesia.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net |

| Beta (>13 Hz) | Increase | Not explicitly specified as significant enhancement in all sources | nih.govnih.govresearchgate.net |

| Slow (<1 Hz) | Increase | Decrease | nih.govnih.govresearchgate.net |

Sensory Processing Alterations

The profound enhancement of GABAergic inhibition by this compound leads to significant alterations in sensory processing. Electroencephalography (EEG) studies have shown that this compound induces a short period of delta activity, indicative of deep sleep, and effectively blocks EEG arousal reactions to various stimuli for several minutes nih.gov. This suppression of cortical activity and sensory responsiveness is a direct consequence of its action on GABA-A receptors, which are widely distributed throughout brain regions involved in sensory pathways. Furthermore, investigations into the underlying molecular mechanisms related to injection pain associated with aqueous this compound formulations have explored its interaction with nociceptive transient receptor potential (TRP) ion channels, specifically TRPA1 and TRPV1 researchgate.net. This suggests that beyond its primary GABAergic effects, this compound may have ancillary interactions influencing sensory perceptions, such as pain at the site of administration researchgate.net.

Brainstem Function and Reflex Modulation

This compound produces central nervous system depression, yet it is notable for its minimal impact on brainstem function and the preservation of certain vital reflexes compared to other anesthetic agents nih.gov. Studies have demonstrated that this compound primarily suppresses cortical activity in a dose-dependent manner, with less direct effect on brainstem responses nih.gov. This is supported by observations where spontaneous breathing and corneal reflexes were preserved in a greater number of patients receiving this compound during anesthesia induction compared to those receiving propofol nih.gov. The maintenance of cardiovascular stability, characterized by modest or absent decreases in arterial blood pressure and minimal changes in heart rate, is another key feature attributed to this compound's limited depression of brainstem cardiovascular centers nih.govnih.gov. Ventilation is also not significantly affected by induction doses of this compound, unless co-administered with opioids nih.gov. These findings suggest that this compound's anesthetic effects are predominantly mediated by its actions on higher cortical levels, sparing critical brainstem functions essential for cardiorespiratory and reflex control nih.gov.

Spinal Circuitry and Motor Activity

This compound can induce disinhibitory effects on components of the nervous system that regulate extrapyramidal motor activity nih.gov. This disinhibition is considered a contributing factor to the observed incidence of myoclonus, which occurs in approximately 30% to 60% of patients during induction with this compound nih.gov. Research findings indicate that this motor hyperactivity often manifests as asynchronous clonic bursts of activity detectable via electromyography (EMG) nih.gov. Interestingly, clonus has been observed to be unrelated to EEG events and can persist even after behavioral and EEG recovery nih.gov. Furthermore, studies have reported an enhancement of the monosynaptic H reflex, increasing up to six times the control level, and a reinforcement of the plantar reflex to a generalized withdrawal reaction, sometimes including a positive Babinski sign nih.gov. It is hypothesized that such clonus originates within spinal circuits, while more complex forms of motor hyperactivity may involve supraspinal structures nih.gov. The precise origin of these involuntary muscle movements remains an area requiring further investigation researchgate.net.

Table 1: Observed Motor Activity Alterations with this compound

| Motor Activity Alteration | Incidence / Observation | Proposed Origin |

| Myoclonus | 30-60% incidence nih.gov | Disinhibition of extrapyramidal motor activity nih.gov |

| Asynchronous clonic bursts | Frequent in non-premedicated subjects nih.gov | Spinal circuits; supraspinal structures for complex forms nih.gov |

| Enhanced Monosynaptic H reflex | Up to 6x control nih.gov | Spinal circuits nih.gov |

| Reinforced Plantar Reflex | Generalized withdrawal, sometimes positive Babinski sign nih.gov | Spinal circuits nih.gov |

Non-GABAergic Receptor Interactions and Ancillary Pharmacodynamic Effects

While this compound's primary mechanism of action is centered on the GABA-A receptor, it also exhibits other pharmacodynamic effects that are not directly mediated by GABAergic pathways. A notable ancillary effect is its capacity to inhibit 11β-hydroxylase, an enzyme critical for the biosynthesis of cortisol and aldosterone (B195564) in the adrenal glands nih.govpatsnap.comresearchgate.net. This inhibition leads to a temporary suppression of cortisol production nih.govpatsnap.com.

Furthermore, this compound is distinguished by its minimal impact on the cardiovascular and respiratory systems compared to other anesthetic agents, a characteristic attributed to its selective action on the GABA-A receptor without significant interaction with other receptor systems that profoundly influence cardiovascular function patsnap.com. Unlike some other anesthetics, this compound does not induce analgesia drugbank.comnih.gov. Investigations into the mechanisms underlying injection pain have also explored this compound's interactions with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, suggesting a non-GABAergic influence on sensory perception related to local irritation researchgate.net. This compound has also been noted to act as an agonist at the Alpha-2B adrenergic receptor drugbank.com.

Table 2: Key Non-GABAergic Receptor Interactions and Ancillary Pharmacodynamic Effects of this compound

| Ancillary Pharmacodynamic Effect | Mechanism / Receptor Interaction |

| Adrenocortical Suppression | Inhibition of 11β-hydroxylase enzyme nih.govpatsnap.comresearchgate.net |

| Cardiovascular Stability | Minimal interaction with cardiovascular-influencing receptor systems patsnap.com |

| Lack of Analgesia | Does not induce pain relief drugbank.comnih.gov |

| Injection Site Sensation | Interactions with TRPA1 and TRPV1 channels researchgate.net |

| Alpha-2B Adrenergic Agonism | Direct agonism at Alpha-2B adrenergic receptor drugbank.com |

Pharmacokinetic Characteristics and Their Research Implications

Disposition Kinetics

The disposition kinetics of etomidate are primarily governed by its rapid distribution into highly perfused tissues and its binding to plasma proteins.

This compound exhibits rapid distribution from the bloodstream into the central nervous system (CNS) and other well-perfused body tissues, a characteristic attributed to its high lipid solubility nih.govwikipedia.orguni.luchemicalbook.com. This rapid redistribution from the central compartment to inactive tissue sites is the primary mechanism responsible for the termination of its anesthetic effect and subsequent recovery wikipedia.orguni-freiburg.dechemicalbook.com.

Research indicates that this compound readily crosses the placenta and can enter breast milk nih.gov. The apparent volume of distribution (Vd) for this compound is relatively large, typically ranging from 2 to 4.5 L/kg in healthy subjects nih.govuni-freiburg.dechemicalbook.comuni-freiburg.de. Depending on the pharmacokinetic model employed (two or three compartments), reported steady-state volumes of distribution can vary from 0.15 to 4.7 L/kg. Studies in rats and beagle dogs have shown that following intravenous administration, this compound rapidly distributes to all tissues, with the highest concentrations observed in fat and liver. The substantial apparent volume of distribution underscores significant tissue uptake of the compound uni.lu.

Clinical studies have revealed alterations in this compound's distribution patterns in specific patient populations. For instance, in patients with cirrhosis and esophageal varices, the volume of distribution has been observed to be approximately double that found in healthy individuals uni-freiburg.deuni-freiburg.de. Elderly patients may also exhibit decreased initial distribution volumes.

Table 1: this compound Volume of Distribution (Vd) in Healthy Subjects

| Parameter | Value (L/kg) | Source(s) |

| Typical Vd Range | 2 - 4.5 | nih.govuni-freiburg.dechemicalbook.comuni-freiburg.de |

| Vd in Steady State (range) | 0.15 - 4.7 |

This compound demonstrates significant binding to plasma proteins, with approximately 75% to 76% of the drug being bound nih.govwikipedia.orgchemicalbook.com. In plasma, this compound binds exclusively to albumin. This tight binding to human serum albumin (HSA) occurs primarily through electrostatic forces, leading to changes in the protein's skeleton conformation and secondary structure.

The dynamics of plasma protein binding can be altered in certain physiological states and disease conditions. For example, decreased protein binding of this compound has been reported in cases of severe liver disease and uremia wikipedia.org. In patients with renal failure and hepatic cirrhosis, the percentage of unbound (free) this compound in plasma is markedly increased when compared to healthy volunteers (e.g., 43.4% and 44.2% versus 24.9%, respectively). This reduction in binding capacity shows an inverse correlation with serum albumin levels in these conditions. Furthermore, elderly patients have also been shown to have significantly decreased protein binding to serum albumin. An increased free fraction of this compound, such as that observed during hypovolemia, can theoretically lead to an increased distribution volume and higher free drug concentrations, potentially influencing its pharmacological effects.

Table 2: this compound Plasma Protein Binding

| Parameter | Value | Source(s) |

| Plasma Protein Binding | 75% - 76% | nih.govwikipedia.orgchemicalbook.com |

| Primary Binding Protein | Albumin | |

| Free Fraction in Renal Failure | ~43.4% | |

| Free Fraction in Hepatic Cirrhosis | ~44.2% | |

| Free Fraction in Healthy Volunteers | ~24.9% |

Biotransformation Pathways

The rapid biotransformation of this compound is a key factor in its short duration of action.

This compound undergoes rapid metabolism primarily in the liver and plasma nih.govwikipedia.orguni-freiburg.dechemicalbook.comuni-freiburg.de. The predominant metabolic pathway involves ester hydrolysis wikipedia.orguni-freiburg.dechemicalbook.comuni-freiburg.de. This hydrolysis is catalyzed by non-specific esterases found in both the liver and plasma wikipedia.orgchemicalbook.com.

Through ester hydrolysis, this compound is converted into an inactive carboxylic acid metabolite wikipedia.org. The chief metabolite identified from this process is R-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. While ester hydrolysis is the primary route of biotransformation, research on this compound analogs suggests that other metabolic pathways, including those mediated by the cytochrome P450 (CYP) system (e.g., dehydrogenation, hydroxylation, and demethylation), may also play a role, though these are less studied for this compound itself. Some studies have indicated that this compound can reversibly inhibit microsomal enzyme activity in the rabbit liver and may inhibit drug elimination in the human liver, despite its relatively low hepatic clearance rate. The efficiency and speed of this metabolic process contribute significantly to this compound's short duration of effect uni-freiburg.de.

The main metabolite of this compound, this compound acid (R-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid), is pharmacologically inactive wikipedia.orguni-freiburg.deuni-freiburg.de. This rapid deactivation through hydrolysis is crucial for the compound's short duration of action and helps to mitigate any prolonged pharmacological effects.

Studies have shown that this inactive metabolite achieves a higher plasma exposure compared to the parent drug. High concentrations of this compound acid have been detected in the liver, plasma, and kidney. The development of new this compound derivatives focuses on retaining the favorable properties of the parent compound while eliminating undesirable effects, such as adrenal suppression, by ensuring rapid hydrolysis to inactive metabolites. For example, methoxycarbonyl this compound (MOC-etomidate), an analog, is rapidly hydrolyzed by esterases to form an inactive carboxylic acid metabolite, demonstrating a similar principle of rapid deactivation.

Elimination Kinetics

This compound and its metabolites are predominantly eliminated via the kidneys through urinary excretion nih.govwikipedia.orgchemicalbook.comuni-freiburg.de. Approximately 75% to 85% of the administered dose is excreted in the urine within the first day after injection nih.govchemicalbook.comuni-freiburg.de. The major portion of this urinary excretion, about 80%, consists of the chief inactive metabolite, this compound acid nih.gov. A very small fraction, typically less than 2% to 3%, of the unchanged drug is excreted in the urine nih.govwikipedia.org. In addition to renal excretion, a smaller percentage, ranging from 10% to 20%, is eliminated through bile and feces wikipedia.orgchemicalbook.com.

The terminal elimination half-life of this compound in humans typically ranges from 2.6 to 5.3 hours nih.govchemicalbook.com. Some research indicates an apparent elimination half-life of approximately 4.6 ± 2.6 hours, or about 75 minutes, following the initial rapid distribution phase uni.luuni-freiburg.deuni-freiburg.de. The pharmacokinetic profile often describes an initial rapid half-life of around 2.6 minutes, followed by an intermediate half-life of approximately 29 minutes, reflecting the rapid redistribution from the central compartment uni.luchemicalbook.com.

Total plasma clearance has been reported around 860 ± 230 mL/min, with hepatic clearance estimated at 739 mL/min uni.lu. In elderly patients, reduced clearance of this compound has been observed. Furthermore, in patients with renal failure or hepatic cirrhosis, the elimination half-life can be approximately double that seen in healthy subjects, indicating impaired clearance in these populations uni-freiburg.deuni-freiburg.de.

Table 3: this compound Elimination Kinetics

| Parameter | Value | Source(s) |

| Primary Excretion Route | Urine | nih.govwikipedia.orgchemicalbook.comuni-freiburg.de |

| % Excreted in Urine (total) | 75% - 85% | nih.govchemicalbook.comuni-freiburg.de |

| % Excreted in Urine (metabolite) | ~80% | nih.gov |

| % Excreted in Urine (unchanged) | <2% - 3% | nih.govwikipedia.org |

| % Excreted in Bile/Feces | 10% - 20% | wikipedia.orgchemicalbook.com |

| Terminal Elimination Half-life | 2.6 - 5.3 hours | nih.govchemicalbook.com |

| Initial Half-life | ~2.6 minutes | uni.lu |

| Intermediate Half-life | ~29 minutes | uni.luchemicalbook.com |

| Total Plasma Clearance | 860 ± 230 mL/min (or 15-20 mL/kg/min) | uni.lu |

| Hepatic Clearance | ~739 mL/min | uni.lu |

Endocrine System Perturbations by Etomidate

Adrenocortical Steroidogenesis Inhibition

Etomidate profoundly inhibits the biosynthesis of adrenocortical steroids, a critical process for maintaining physiological homeostasis. This inhibition is a direct consequence of its molecular interactions with key enzymes in the steroidogenesis pathway.

The primary mechanism by which this compound disrupts adrenocortical steroidogenesis involves the reversible inhibition of mitochondrial cytochrome P450 enzymes fishersci.atuni.luresearchgate.netnih.govguidetopharmacology.orgfishersci.fi. The most sensitive and significantly impacted enzyme is 11β-hydroxylase, also known as CYP11B1 fishersci.atuni.luresearchgate.netnih.govguidetopharmacology.orgfishersci.fi. This enzyme plays a pivotal role in the final steps of glucocorticoid synthesis, catalyzing the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone (B1669441) uni.luresearchgate.netfishersci.fi.

Beyond CYP11B1, this compound also inhibits aldosterone (B195564) synthase (CYP11B2), an enzyme highly homologous to CYP11B1, which is essential for aldosterone biosynthesis uni.lufishersci.fi. The imidazole (B134444) ring within the this compound chemical structure is believed to be the primary determinant for its binding and inhibitory action on CYP11B1. At higher concentrations, this compound's inhibitory spectrum can extend to other P450 enzymes, including 17α-hydroxylase (CYP17A1) and the cholesterol side-chain cleavage enzyme (CYP11A1), which are involved in earlier stages of steroid synthesis nih.govguidetopharmacology.org.

The half maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in inhibiting these key enzymes:

| Enzyme | IC50 (nmol/liter) | Reference |

| CYP11B1 (11β-hydroxylase) | 0.99 ± 0.62 | |

| CYP11B2 (Aldosterone Synthase) | 4.80 ± 0.21 |

Research findings illustrate the extent of this impact on cortisol levels:

| Study Group | Pre-operative Serum Cortisol (µg/dl) | Post-operative Serum Cortisol (µg/dl) | p-value | Reference |

| Control Group (this compound Induction) | 14.4 ± 3.4 | 4.7 ± 1.7 | 0.0005 |

This data highlights a substantial decrease in serum cortisol levels following this compound induction in the control group of a study investigating the impact of intravenous vitamin C on serum cortisol.

The enzymatic block imposed by this compound inevitably results in the accumulation of steroid precursors that are upstream of the inhibited enzymes uni.lu. Notably, plasma concentrations of 11-deoxycortisol (also known as cortodoxone) and 11-deoxycorticosterone (DOC) become elevated uni.lu. These compounds are the direct substrates for the inhibited 11β-hydroxylase enzyme.

Furthermore, concentrations of progesterone (B1679170) and 17-hydroxyprogesterone may also increase due to the disruption of the downstream synthesis pathways uni.lu. For instance, in in vitro studies, 11-deoxycortisol levels were observed to reach a peak of 244 ± 11% of control values in the presence of this compound at a concentration of 5 x 10^-8 M.

Pituitary-Adrenal Axis Response Modulation

This compound's primary action is a direct inhibition of adrenal steroid synthesis, rather than an interference with the mechanism of adrenocorticotropic hormone (ACTH) action. Despite this direct adrenal suppression, the pituitary-adrenal axis may attempt to compensate for the reduced cortisol feedback. A reactive increase in ACTH levels has been observed in some instances, reflecting the pituitary gland's attempt to stimulate cortisol production in response to low circulating cortisol nih.gov. However, some studies have reported no significant effect on plasma ACTH concentrations. This indicates that while the adrenal gland's ability to respond to ACTH stimulation is blunted, the pituitary's secretion of ACTH may still occur or even increase in an attempt to overcome the adrenal block.

Gonadal Steroidogenesis Implications

While this compound's most prominent endocrine effect is on adrenocortical steroidogenesis, its impact on gonadal steroidogenesis is generally considered less significant in vivo nih.gov. Although this compound possesses an imidazole moiety, similar to some antifungal agents known to affect gonadal steroid production, in vivo studies have largely indicated no substantial effect on testicular steroidogenesis nih.gov. However, in vitro studies employing high concentrations of this compound have demonstrated a reduction in testosterone (B1683101) production nih.gov.

More specifically, some research has reported a significant decrease in circulating levels of estradiol, progesterone, and 17-hydroxyprogesterone in women following this compound administration uni.lu. This suggests that while the primary target is the adrenal cortex, the inhibition of common steroidogenic enzymes such as CYP11A1 (P450 cholesterol side chain cleavage enzyme) and HSD3B1 (3β-hydroxysteroid dehydrogenase 1), which are shared between adrenal and gonadal steroid biosynthesis pathways, can lead to implications for gonadal hormone production, particularly affecting female sex hormones and their precursors uni.lu.

Growth Hormone Secretion Alterations

This compound has been observed to influence the secretion of growth hormone (GH). Studies have reported elevated concentrations of growth hormone in patients who have received this compound. This alteration in growth hormone secretion is distinct from this compound's effects on adrenal steroidogenesis and may be linked to its broader central nervous system effects, potentially involving the modulation of γ-aminobutyric acid (GABA)ergic pathways, which are known to influence GH secretion.

Neuromuscular and Involuntary Movement Phenomena

Pathophysiology of Etomidate-Induced Myoclonus

The precise mechanism of this compound-induced myoclonus is not fully elucidated, but it is believed to stem from the drug's effects on the central nervous system. The leading theories suggest a temporary imbalance in the inhibitory and excitatory pathways of the brain.

The most prominent theory to explain this compound-induced myoclonus is the subcortical disinhibition hypothesis. ekja.orgnih.gov This hypothesis posits that this compound has a differential effect on various parts of the central nervous system. It is suggested that the drug causes a more rapid and profound depression of cortical structures compared to subcortical structures. ekja.orgnih.gov This leads to a transient disinhibition of the subcortical regions that are responsible for modulating extrapyramidal motor activity. ekja.orgnih.gov The disinhibition of these pathways is thought to result in the spontaneous and involuntary muscle contractions characteristic of myoclonus. nih.gov Support for this hypothesis comes from the observation that premedication with drugs known to inhibit subcortical neuronal activity, such as benzodiazepines and fentanyl, can reduce the incidence of myoclonus. nih.gov

Building on the subcortical disinhibition hypothesis, the concept of a cortical-subcortical activity imbalance further explains the phenomenon. This compound is thought to cause an unsynchronized onset of its effects within the central nervous system. ekja.org This leads to a temporary state where cortical inhibitory pathways are suppressed before the subcortical structures are fully affected. nih.gov This imbalance disrupts the normal, coordinated communication between the cortex and subcortical areas that regulate motor control, resulting in myoclonic movements. Studies have shown that a slower rate of this compound injection can minimize this transient disequilibrium and thereby reduce the incidence of myoclonus. ekja.org Research also indicates that this compound-induced myoclonus is associated with an accumulation of the excitatory neurotransmitter glutamate (B1630785) in the neocortex. europeanreview.orgnih.gov This accumulation may contribute to the imbalance by promoting neuronal excitability.

Management Strategies and Pharmacological Interventions for Myoclonus Attenuation

Several pharmacological agents have been investigated for their efficacy in preventing or reducing the severity of this compound-induced myoclonus when administered as a pretreatment. These interventions aim to counteract the neurological changes that lead to involuntary muscle movements. Opioids have demonstrated a consistent and substantial effect in reducing both the incidence and severity of myoclonus. jbi.global Other effective agents include benzodiazepines, dexmedetomidine (B676), and lidocaine (B1675312). jbi.global

Below is an interactive data table summarizing the findings from various studies on pharmacological interventions for the attenuation of this compound-induced myoclonus.

| Drug Class | Drug | Notable Findings |

| Opioids | Butorphanol (B1668111) | Pre-treatment with butorphanol significantly lowered the incidence of myoclonus from 79.6% in the saline group to 13.0%. smw.ch |

| Fentanyl | Pre-treatment with fentanyl has been shown to reduce the incidence of myoclonus. smw.ch | |

| Remifentanil | Pre-treatment with opioids like remifentanil is an effective method to reduce the impact of myoclonus. jbi.global | |

| Benzodiazepines | Midazolam | Pre-treatment with midazolam has been found to significantly reduce the incidence of myoclonus. nih.gov One study showed a reduction from 90% in the control group to 20% with midazolam pretreatment. nih.gov |

| α2-Adrenoceptor Agonists | Dexmedetomidine | Pretreatment with dexmedetomidine significantly reduced the incidence of myoclonus from 63.3% to as low as 30.0%. nih.gov |

| Local Anesthetics | Lidocaine | Pretreatment with lidocaine has been shown to reduce both the incidence and severity of this compound-induced myoclonus. jbi.global |

| NMDA Receptor Antagonists | Esketamine | Pretreatment with esketamine significantly reduced the incidence of severe myoclonus. nih.gov |

Reflex Activity Modifications (e.g., H-reflex, plantar reflex)

This compound administration can lead to notable changes in reflex activity. Studies in healthy volunteers have demonstrated that this compound can enhance the monosynaptic H-reflex, with increases of up to six times the control value. nih.gov The Hoffmann reflex (H-reflex) is an electrically induced reflex that is analogous to the mechanically induced spinal stretch reflex. Its enhancement suggests an increase in spinal motor neuron excitability.

Furthermore, this compound can affect the plantar reflex. The plantar reflex is a superficial reflex elicited by stimulating the sole of the foot. In healthy adults, this typically results in a downward flexion of the toes. wikipedia.org Following this compound administration, the plantar reflex has been observed to be reinforced, sometimes manifesting as a generalized withdrawal reaction. nih.gov In some cases, a positive Babinski sign has been observed, which involves an upward extension of the big toe and fanning of the other toes. nih.gov A Babinski sign in adults is typically indicative of damage to the corticospinal tract, which is responsible for inhibiting this primitive reflex. wikipedia.org The appearance of a Babinski-like response after this compound administration is consistent with the theory of a transient disruption of cortical inhibitory pathways.

Hemodynamic and Cardiovascular System Stability Research

Mechanisms Underlying Minimal Cardiovascular Depression

The cardiovascular stability observed with etomidate administration is not attributed to a single mechanism but rather a combination of its pharmacological properties. It has minimal effects on myocardial contractility and cardiac output, even in patients with pre-existing cardiac conditions nih.govresearchgate.net. This is a significant advantage over other induction agents that can have a direct depressant effect on the heart muscle nih.gov.

Key mechanisms contributing to this compound's hemodynamic stability include:

Minimal effect on peripheral vascular resistance: this compound causes only a mild reduction in peripheral vascular resistance, which translates to a minimal decrease in arterial blood pressure nih.gov.

No histamine (B1213489) release: Unlike some other anesthetic agents, this compound does not trigger the release of histamine, a compound that can cause significant vasodilation and a subsequent drop in blood pressure nih.gov.

Selective receptor activity: The primary mechanism of action for this compound is its potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, which leads to its hypnotic effects. Its cardiovascular stability is partly attributed to its selective action on this receptor without significant interference with other receptor systems that regulate cardiovascular function patsnap.com.

Baroreceptor reflex preservation: Studies suggest that this compound does not significantly impair the baroreceptor reflex, which is crucial for maintaining blood pressure homeostasis apicareonline.com.

Sympathetic nervous system stability: this compound is noted for its lack of effect on the sympathetic nervous system, further contributing to its stable hemodynamic profile apicareonline.comyoutube.com.

Potential alpha-2B adrenoceptor stimulation: Some research suggests that this compound's favorable hemodynamic effects may be partly due to the stimulation of alpha-2B adrenoceptors, which can lead to a temporary increase in blood pressure through vasoconstriction youtube.com.

Comparative Hemodynamic Profiles with Other Anesthetic Induction Agents

Numerous studies have compared the hemodynamic effects of this compound with other commonly used intravenous anesthetic agents, most notably propofol (B549288), thiopental (B1682321), and ketamine. The consistent finding across this body of research is the superior hemodynamic stability of this compound.

This compound vs. Propofol: Propofol is known to cause vasodilation, which can lead to a significant decrease in systemic vascular resistance and, consequently, hypotension icr-heart.comnih.govhealthcare-bulletin.co.uk. In comparative studies, propofol consistently demonstrates a more pronounced decrease in systolic, diastolic, and mean arterial pressures compared to this compound nih.govapicareonline.comnih.gov.

One study found that patients induced with propofol experienced a statistically significant fall in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial blood pressure (MABP), whereas the this compound group showed significantly greater stability nih.gov. Another trial reported that the mean fall in SBP three minutes post-induction was 7.6% in the propofol group compared to 4.7% in the this compound group. The fall in DBP was even more pronounced, at 16.24% for propofol versus 4.8% for this compound apicareonline.com. In a study involving patients undergoing coronary artery bypass graft surgery, the this compound group exhibited the least change in SBP and MABP compared to both midazolam and propofol groups nih.gov.

| Parameter | This compound | Propofol | Reference |

|---|---|---|---|

| Mean Fall in SBP (3 min post-induction) | 4.7% | 7.6% | apicareonline.com |

| Mean Fall in DBP (3 min post-induction) | 4.8% | 16.24% | apicareonline.com |

This compound vs. Thiopental: Research comparing this compound to thiopental has also highlighted this compound's superior hemodynamic stability. One study found that a significantly greater decrease in systolic and diastolic blood pressure was observed with thiopental compared to this compound nih.gov. While thiopental can have a negative inotropic effect on the heart, this compound at clinical concentrations does not significantly influence myocardial contractility nih.gov.

This compound vs. Ketamine: Ketamine is another induction agent often considered in hemodynamically unstable patients due to its sympathomimetic effects, which typically increase heart rate and blood pressure youtube.com. However, in a study comparing the two, both this compound and ketamine showed a reduction in hemodynamic parameters. Patients receiving this compound had a -15.02% change in systolic blood pressure, while the ketamine group had a -13.14% change. The reduction in diastolic blood pressure was -20.25% for this compound and -10.40% for ketamine signavitae.com. This suggests that while ketamine is often considered a hemodynamically stable option, it may still lead to a decrease in blood pressure in certain patient populations signavitae.com.

| Parameter | This compound (% change) | Ketamine (% change) | Reference |

|---|---|---|---|

| Systolic Blood Pressure | -15.02% | -13.14% | signavitae.com |

| Diastolic Blood Pressure | -20.25% | -10.40% | signavitae.com |

| Mean Arterial Pressure | -19.33% | -10.15% | signavitae.com |

| Heart Rate | -2.24% | -1.12% | signavitae.com |

Research on Hemodynamic Responses in Compromised Patient Populations

The favorable hemodynamic profile of this compound has made it an induction agent of choice in patients who are hemodynamically unstable or have significant cardiovascular comorbidities nih.govnih.gov.

Patients with Cardiac Disease: In patients with pre-existing cardiac conditions, maintaining hemodynamic stability during anesthesia induction is paramount to prevent adverse cardiac events. Research has shown that this compound is a safer choice than propofol in this population, as it leads to better control of blood pressure and a lower incidence of hypotension and tachycardia icr-heart.com. One study on patients with coronary artery disease undergoing bypass surgery found that this compound induction resulted in less variation in hemodynamic variables compared to propofol nih.gov. Similarly, in patients undergoing coronary artery bypass grafting or valve replacement surgery, this compound provided more stable hemodynamic parameters than propofol nih.gov. This compound is often preferred for patients with poor left ventricular function due to its stable cardiovascular profile researchgate.netnih.gov.

Hypertensive Patients: For patients with controlled hypertension, this compound has been shown to be preferable to propofol in maintaining heart rate and blood pressure during induction of general anesthesia apicareonline.comworldwidejournals.com. A study on elderly hypertensive patients undergoing non-cardiac surgery found that this compound resulted in stable hemodynamic fluctuations nih.gov. Another study comparing a low dose of remimazolam to this compound in a similar patient population found that both agents were effective in maintaining hemodynamic stability, with this compound having slightly higher fluctuations in mean arterial pressure but still being a suitable option tandfonline.comnih.gov.

Hypovolemic and Shock Trauma Patients: this compound's minimal impact on blood pressure makes it an ideal induction agent for patients in shock trauma or with hypovolemia nih.govnih.gov. In these critically ill patients, where even a small decrease in blood pressure can be detrimental, the hemodynamic stability offered by this compound is a significant clinical advantage litfl.com.

Respiratory System Effects and Ventilation Dynamics

Minimal Inhibition of Spontaneous Respiration

Etomidate is associated with minimal respiratory depression, a unique feature among rapid-onset induction agents. spandidos-publications.comopenanesthesia.orgnih.govpatsnap.comapollohospitals.comcabidigitallibrary.orgalliedmarketresearch.comnih.gov Its mechanism of action involves positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the effects of the inhibitory neurotransmitter GABA. nih.govpatsnap.comapollohospitals.comcabidigitallibrary.orgnih.gov This interaction leads to sedation and hypnosis with limited peripheral effects on the respiratory system. cabidigitallibrary.org

While this compound generally produces less ventilatory depression, its administration can lead to some changes in respiratory parameters. Typically, there is a decrease in tidal volumes, often accompanied by an increase in respiratory rate. openanesthesia.org Immediately following induction, a short period of hyperventilation may be observed, which can sometimes be followed by brief episodes of apnea (B1277953), usually lasting between 5 to 90 seconds, with spontaneous recovery. openanesthesia.orgcabidigitallibrary.orgnih.govpfizer.com Notably, spontaneous respiration is often preserved in a higher percentage of patients receiving this compound compared to those receiving other agents like propofol (B549288). dovepress.com Furthermore, due to its limited effect on muscle relaxation, airway reflexes are generally maintained. cabidigitallibrary.org However, it is important to note that when this compound is co-administered with other drugs that affect central nervous system function, a greater degree of respiratory depression may be observed. cabidigitallibrary.org

Comparative Respiratory Profiles

This compound's respiratory profile stands out when compared to other intravenous anesthetic agents, often demonstrating a more favorable impact on ventilation dynamics.

Comparison with Propofol: Propofol is known for its more marked depressant effects on respiratory parameters. Studies have shown a significantly higher incidence of apnea and the need for mask-assisted ventilation with propofol compared to this compound. For instance, in one study involving elderly patients undergoing gastroscopy, propofol induction resulted in a 42% incidence of apnea, whereas this compound induction led to a 14% incidence. Similarly, the incidence of SpO2 <90% was 8% in the propofol group compared to 0% in the this compound group, and mask-assisted ventilation was required in 8% of propofol patients versus 2% of this compound patients. spandidos-publications.com A meta-analysis further supported these findings, indicating that this compound resulted in significantly reduced apnea (Odds Ratio: 0.22) and hypoxemia (Odds Ratio: 0.43) when compared to propofol. researchgate.net

However, some studies present nuanced findings. One trial comparing this compound and propofol for procedural sedation found similar rates of subclinical respiratory depression, hypoxia, and clinical events related to respiratory depression. upenn.edu Another study assessing airway mechanics during induction found no statistically significant difference in tidal volume, peak airway pressure, or lung compliance between this compound and propofol, although compliance and tidal volumes improved with propofol, which facilitated face mask ventilation. nih.gov Respiratory resistance after tracheal intubation has been reported to be lower after induction with propofol than after induction with this compound or thiopental (B1682321). nih.gov

Comparison with Thiopental: When compared to thiopental, this compound generally exhibits a more stable respiratory profile. One study reported apnea in 6 cases in the thiopental group, while no cases of apnea were observed in the this compound group, a statistically significant difference. ijhcr.com Another study indicated that the respiratory rate decreased in the thiopentone group, whereas the this compound group showed an increase in respiratory rate after induction. rfppl.co.in Respiratory resistance after tracheal intubation was found to be higher with thiopental compared to propofol, and comparable to this compound. nih.gov

Comparison with Ketamine: Ketamine is recognized for its ability to maintain respiratory drive. droracle.ai While direct comparative data on the degree of respiratory depression between this compound and ketamine is less frequently highlighted, the focus in comparative studies often shifts to hemodynamic stability, where both agents are considered favorable. droracle.airebelem.comresearchgate.netjwatch.orgemra.orgrebelem.com

The data presented in Table 1 illustrates the comparative incidences of key respiratory events following induction with this compound versus propofol in specific clinical contexts.

Table 1: Comparative Respiratory Event Incidences

| Respiratory Event (Incidence %) | This compound Group | Propofol Group | P-value | Source |

| Apnea | 14% | 42% | <0.05 | spandidos-publications.com |

| SpO2 <90% | 0% | 8% | <0.05 | spandidos-publications.com |

| Mask-assisted Ventilation | 2% | 8% | <0.05 | spandidos-publications.com |

| Apnea (after 1st bolus) | 1.1% | 41.6% | 0.0001 | adagiocreate.com |

Table 2: Respiratory Resistance After Tracheal Intubation

| Induction Agent | Respiratory Resistance (cmH2O·L⁻¹·s) (Mean ± SD) | P-value (vs. Propofol) | Source |

| Propofol | 8.1 ± 3.4 | - | nih.gov |

| This compound | 11.3 ± 5.3 | ≤0.05 | nih.gov |

| Thiopental | 12.3 ± 7.9 | ≤0.05 | nih.gov |

Comparative Anesthetic Pharmacology Research

Etomidate Versus Propofol (B549288): Efficacy and Safety Profile Comparisons

This compound and propofol are both widely utilized intravenous anesthetic agents, but they exhibit distinct profiles regarding their effects on the body's systems. Research consistently highlights this compound's characteristic hemodynamic stability as a significant advantage, particularly in patients with compromised cardiovascular function. In contrast, propofol is more frequently associated with dose-dependent hypotension and respiratory depression.

A key differentiator is their impact on hemodynamics. Studies have shown that patients induced with this compound maintain more stable mean arterial pressure and heart rates compared to those who receive propofol. This makes this compound a preferred agent in scenarios where maintaining cardiovascular stability is paramount, such as in critically ill or elderly patients, or those with underlying cardiac conditions.

However, the choice between the two agents involves a trade-off. While propofol may present a greater risk of hemodynamic and respiratory compromise, it is associated with a lower incidence of myoclonus, which are involuntary muscle movements that can occur with this compound. Additionally, pain on injection is a more common complaint with propofol administration. A systematic review and meta-analysis of six randomized controlled trials involving 1,115 patients found that this compound was associated with a significant reduction in apnea (B1277953) or hypoxemia and injection pain compared to propofol, but with an increased incidence of myoclonus.

The following table summarizes the key comparative findings from various research studies:

| Feature | This compound | Propofol |

| Hemodynamic Stability | High degree of stability; minimal changes in blood pressure and heart rate. | Can cause significant hypotension, especially during induction. |

| Respiratory Effects | Minimal respiratory depression. | Dose-dependent respiratory depression and apnea. |

| Myoclonus | Higher incidence of myoclonic movements. | Lower incidence of myoclonus. |

| Pain on Injection | Low incidence of pain on injection. | High incidence of pain on injection. |

| Procedural Success Rate | May have a slightly lower procedural success rate in some settings. | Generally high procedural success rate. |

This compound Versus Ketamine: Distinct Pharmacological Considerations

This compound and ketamine represent two distinct classes of anesthetic induction agents with fundamentally different mechanisms of action and physiological effects. This compound is an imidazole-derived agent that enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. In contrast, ketamine is a dissociative anesthetic that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.

This difference in mechanism translates to varied clinical profiles. A significant area of comparison is their hemodynamic effects. A meta-analysis suggested that this compound is associated with a decreased risk of post-induction hypotension compared to ketamine. However, other studies have presented conflicting results, with some indicating a lower incidence of hypotension with ketamine in specific patient populations like those with sepsis.

Another critical pharmacological distinction is their effect on the adrenal glands. This compound is known to cause transient adrenal suppression by inhibiting the enzyme 11β-hydroxylase, which is involved in cortisol synthesis. This effect has been a point of concern, particularly in critically ill patients. Ketamine does not share this property. While the clinical significance of this transient adrenal suppression is still debated, it is a key consideration in the choice between the two agents.

The table below outlines the distinct pharmacological considerations between this compound and ketamine:

| Feature | This compound | Ketamine |

| Mechanism of Action | GABAA receptor agonist. | NMDA receptor antagonist. |

| Hemodynamic Profile | Generally stable, though some studies show a lower risk of hypotension compared to ketamine. | Can be associated with an increased risk of post-induction hypotension in some studies, though it can also have sympathomimetic effects. |

| Analgesic Properties | No intrinsic analgesic effects. | Possesses potent analgesic properties. |

| Adrenal Function | Causes transient adrenal suppression. | Does not suppress adrenal function. |

| Intubation Success | No significant difference in first-pass intubation success compared to ketamine. | No significant difference in first-pass intubation success compared to this compound. |

This compound Versus Barbiturates: Historical and Contemporary Comparisons

Historically, barbiturates like thiopental (B1682321) were the cornerstone of intravenous anesthesia induction. The introduction of this compound in the 1970s marked a significant development as it was the first non-barbiturate intravenous anesthetic agent. Both this compound and barbiturates exert their primary anesthetic effects by modulating the GABA-A receptor, enhancing inhibitory neurotransmission.

The principal advantage of this compound over barbiturates, which led to a shift in clinical practice, is its superior cardiovascular stability. Barbiturates are known to cause significant myocardial depression and vasodilation, leading to hypotension, particularly in patients who are hemodynamically unstable. This compound's minimal impact on the cardiovascular system offered a safer alternative for a broad range of patients.

While both classes of drugs lack analgesic properties, their safety profiles differ significantly. The development of newer agents like this compound and subsequently propofol led to a decline in the routine use of barbiturates for anesthesia induction due to their less favorable side-effect profile and narrower therapeutic window.

A comparative overview is presented in the table below:

| Feature | This compound | Barbiturates (e.g., Thiopental) |

| Historical Context | Introduced in the 1970s as a non-barbiturate alternative. | Widely used as primary induction agents in the mid-20th century. |

| Mechanism of Action | Positive allosteric modulator of the GABAA receptor. | Positive allosteric modulator of the GABAA receptor. |

| Cardiovascular Effects | Remarkable hemodynamic stability. | Can cause significant hypotension due to myocardial depression and venodilation. |

| Respiratory Effects | Minimal respiratory depression. | Dose-dependent respiratory depression. |

| Contemporary Use | Used for induction, especially in hemodynamically unstable patients. | Use has largely been superseded by newer agents with better safety profiles. |

This compound in Combination Regimens

To leverage its favorable hemodynamic profile while mitigating some of its undesirable effects, this compound is often used in combination with other anesthetic agents. Research has explored the co-administration of this compound with agents like propofol and remifentanil to achieve a balanced anesthetic state.

Similarly, this compound has been studied in conjunction with the potent, short-acting opioid remifentanil. This combination can provide both hypnosis from this compound and profound analgesia from remifentanil. Studies have shown that a continuous infusion of this compound emulsion combined with remifentanil can offer hemodynamic stability and a quick recovery time.

| Combination Regimen | Rationale | Key Research Findings |

| This compound + Propofol | To reduce the required dose of each agent, thereby minimizing side effects such as propofol-induced hypotension and this compound-induced myoclonus. | Associated with a lower risk of hypotension and bradycardia compared to propofol alone, with favorable hemodynamic stability. |

| This compound + Remifentanil | To combine the hypnotic effects of this compound with the potent analgesic effects of remifentanil for procedures requiring both. | This combination demonstrates hemodynamic stability and allows for a rapid wake-up with few adverse reactions at appropriate infusion rates. |

Specialized Research Applications and Contexts

Neurophysiological Monitoring and Diagnostic Utility

Etomidate's distinct effects on cerebral activity and hemodynamics have led to its exploration as a valuable tool in neurophysiological monitoring and diagnostic procedures, particularly in the context of epilepsy and electroconvulsive therapy.

This compound is widely used in Electroconvulsive Therapy (ECT) due to its ability to modulate seizure activity. Compared to other anesthetic agents like propofol (B549288), this compound has been consistently associated with longer durations of both motor and electroencephalogram (EEG) seizures, which is considered beneficial for the efficacy of ECT dovepress.comfrontiersin.orgnih.govmdpi.com. Studies indicate that this compound can reduce the electrical stimulus dose required to induce seizures in seizure-resistant patients, while simultaneously increasing the length of observed seizure duration nih.gov. For instance, one meta-analysis found that this compound resulted in a pooled EEG seizure duration longer by 17.65 seconds compared to propofol and 11.81 seconds longer than thiopental (B1682321). Similarly, pooled motor seizure duration was longer by 11.13 seconds than propofol and 3.60 seconds longer than thiopental nih.gov. This characteristic is attributed to this compound's effect of reducing the seizure threshold, making it a preferred induction agent for optimizing seizure quality and duration during ECT dovepress.commdpi.com. Furthermore, this compound generally maintains hemodynamic stability during ECT, a significant advantage, especially for patients with cardiovascular comorbidities dovepress.comfrontiersin.org.

The following table summarizes findings on seizure duration comparisons in ECT:

| Anesthetic Agent Compared to this compound | Pooled EEG Seizure Duration Difference (this compound vs. Comparator) | Pooled Motor Seizure Duration Difference (this compound vs. Comparator) | Source |

| Propofol | Longer by 17.65 seconds (95% CI: 9.72-25.57) nih.gov | Longer by 11.13 seconds (95% CI: 6.64-15.62) nih.gov | nih.gov |

| Thiopental | Longer by 11.81 seconds (95% CI: 4.26-19.35) nih.gov | Longer by 3.60 seconds (95% CI: 2.15-5.06) nih.gov | nih.gov |

| Methohexital | Longer by 2.23 seconds (95% CI: -3.62 to 8.01) nih.gov | Longer by 1.45 seconds (95% CI: -4.79 to 7.69) nih.gov | nih.gov |

In the pre-surgical evaluation of temporal lobe epilepsy (TLE), this compound has emerged as a complementary diagnostic tool for identifying the epileptic zone (EZ), which includes the irritative zone (IZ) and ictal onset zone (IOZ) brieflands.comscience.govnih.gov. Studies have shown that this compound specifically activates irritative activity in the temporal mesial and lateral areas, precisely where spontaneous epileptic activity was previously recorded brieflands.comnih.gov. This activation does not extend beyond electrodes showing spikes under baseline conditions, indicating a high degree of specificity brieflands.comnih.govresearchgate.net.

This compound has demonstrated a high coefficient of lateralization for the IOZ, correctly lateralizing it in a significant majority of patients (e.g., 19 out of 20 patients in one study) brieflands.comnih.gov. The topographical analysis of voltage sources reveals a substantial overlap between interictal, ictal, and this compound-induced activities, suggesting similar biophysical mechanisms and closely related cortical areas of origin brieflands.com. Furthermore, this compound has been observed to induce changes in the limbic network similar to those occurring during temporal seizures, characterized by impaired connectivity ipsilateral to the IOZ brieflands.com. When combined with video-electroencephalography (VEEG) and single photon emission computed tomography (SPECT), this compound activation has been found to be a safe, specific, and rapid method to identify the epileptic region, aiding in the precise definition of the resection area for epilepsy surgery brieflands.comnih.govnih.govresearchgate.netauctoresonline.org.

Research in Critical Care and Emergency Medicine Patient Cohorts

This compound's favorable hemodynamic profile has made it an attractive induction agent in critically ill patients. However, its use in specific patient cohorts, particularly those with sepsis or traumatic brain injury, has been a subject of extensive research and debate due to its impact on adrenal function.

The use of this compound in patients with sepsis and septic shock is a significant area of debate, primarily due to its known effect of causing adrenal suppression amegroups.orgnih.govjwatch.orgnih.govpitt.eduepmonthly.comcaep.caukzn.ac.za. This compound inhibits cortisol synthesis by blocking 11-beta hydroxylase and other cytochrome P450 enzymes involved in adrenal steroidogenesis amegroups.orgnih.govjwatch.orgclinmedjournals.org. While continuous infusions of this compound were associated with increased mortality in the early 1980s, leading to their discontinuation, the clinical significance of single-dose this compound for rapid sequence intubation (RSI) remains controversial amegroups.orgnih.govjwatch.orgepmonthly.comukzn.ac.za.

Multiple meta-analyses and studies have yielded conflicting results regarding the association between single-dose this compound and mortality in septic patients amegroups.orgnih.govnih.govepmonthly.comwestjem.comnih.gov. Some meta-analyses have concluded that this compound administration is associated with higher rates of adrenal insufficiency and increased mortality in patients with sepsis epmonthly.comnih.gov. For example, one meta-analysis reported that subjects who received this compound were more likely to die (pooled relative risk 1.20; 95% confidence interval 1.02-1.42) and had an increased likelihood of developing adrenal insufficiency (pooled relative risk 1.33; 95% confidence interval 1.22-1.46) nih.gov.

Conversely, other reviews and meta-analyses argue that while single-dose this compound does cause adrenal suppression (which can last from 4 to 72 hours), this effect has not been consistently shown to translate into a statistically significant increase in mortality amegroups.orgnih.govjwatch.orgnih.govpitt.edu. The debate is complicated by the heterogeneity of studies and the challenge of isolating the effect of a single induction agent from numerous confounding factors in critically ill patients amegroups.orgepmonthly.com. Some studies suggest that the immediate hemodynamic stability provided by this compound might outweigh the potential long-term risks of transient adrenal insufficiency, especially in patients prone to post-intubation hypotension amegroups.orgjwatch.orgnih.govscielo.br.

The following table summarizes findings on the association between this compound and adrenal insufficiency/mortality in sepsis:

| Outcome | Pooled Relative Risk (95% CI) | Source |

| Adrenal Insufficiency (single-dose) | 1.33 (1.22-1.46) nih.gov | nih.gov |

| Mortality (single-dose) | 1.20 (1.02-1.42) nih.gov | nih.gov |

| Mortality (single-dose, specific meta-analysis) | 1.2 (0.84-1.72) (RCTs) amegroups.orgnih.gov | amegroups.orgnih.gov |

| Mortality (single-dose, specific meta-analysis) | 1.05 (0.97-1.13) (Observational) amegroups.org | amegroups.org |

This compound is considered an appropriate induction agent in patients with traumatic brain injury (TBI) due to its favorable neurophysiological effects clinmedjournals.orgresearchgate.netnih.govjwatch.orgnih.govamegroups.orgnih.gov. It effectively decreases cerebral metabolic rate, cerebral blood flow (CBF), and intracranial pressure (ICP) dovepress.comclinmedjournals.orgnih.gov. Crucially, this compound maintains cerebral perfusion pressure (CPP) due to its minimal impact on systemic blood pressure, which is vital in preventing secondary brain injury in TBI patients clinmedjournals.orgresearchgate.netjwatch.orgnih.gov.

In pediatric patients with severe TBI and intracranial hypertension, single-dose this compound administration has been shown to result in statistically significant reductions in ICP, with one study reporting a mean ICP reduction from 33 mm Hg to 21 mm Hg in the 5-10 minute interval post-administration researchgate.netjwatch.orgnih.gov. This reduction in ICP occurs without significantly altering mean arterial pressure (MAP), leading to an improvement in CPP researchgate.netjwatch.orgnih.gov. This compound can also prevent or limit expected rises in ICP during noxious stimulation, such as chest physiotherapy nih.gov. While the concern for adrenal suppression persists in this patient population, studies have not consistently demonstrated an increase in mortality directly attributable to single-dose this compound in TBI patients clinmedjournals.org.

Research in hemorrhagic shock models highlights this compound's capacity to maintain hemodynamic stability, making it a valuable agent for anesthetic induction in hypovolemic or unstable patients nih.govscielo.brfrontiersin.orgnih.govijbcp.comresearchgate.netplos.org. Studies in animal models, such as dogs and swine, have compared this compound with other anesthetic agents like ketamine and propofol in scenarios of severe hemorrhagic shock and resuscitation scielo.brnih.govplos.org.

In a study involving dogs subjected to pressure-controlled hemorrhagic shock and resuscitation, both this compound and ketamine were found capable of maintaining hemodynamic stability scielo.br. Mean arterial pressure remained largely unaltered after induction with this compound, irrespective of the resuscitation fluid used scielo.br. Similarly, pharmacokinetic and pharmacodynamic analyses in swine models of moderate hemorrhagic shock demonstrated that this compound produced minimal changes in pharmacokinetics and no change in pharmacodynamics, suggesting that minimal dose adjustment is required to achieve the desired effect in such conditions nih.gov. Compared to propofol, this compound consistently shows a more stable hemodynamic profile with less reduction in mean arterial pressure in hemorrhagic shock models frontiersin.orgplos.org. This robust cardiovascular stability makes this compound a preferred choice for induction in patients with compromised hemodynamic status due to hemorrhage scielo.brnih.govfrontiersin.org.